

# Application Notes & Protocols: Development of Isoxazole-Based PROTACs

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Isox dual*

Cat. No.: *B608944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) featuring an isoxazole-based linker. PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2][3] They function as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[7] This document focuses on the strategic use of the isoxazole moiety within the linker, exploring its dual role in providing structural rigidity and tunable chemical properties to optimize PROTAC performance. We present detailed protocols for the entire development workflow, from initial design considerations to robust in-cell and in vivo validation assays.

## Introduction: The Rationale for Isoxazole-Based PROTACs

PROTAC technology offers a powerful strategy to target proteins, including those previously considered "undruggable." [8] A PROTAC molecule consists of three key components: a "warhead" that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that

connects the two.[6][7][9] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the mechanistic linchpin for successful protein degradation.[2][6]

The linker is not merely a spacer; its length, rigidity, and chemical composition profoundly influence the geometry and stability of this ternary complex, thereby dictating the potency and selectivity of the PROTAC.[7] While flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are common, they can be overly hydrophobic or susceptible to metabolism.[10]

The Isoxazole Advantage:

The isoxazole ring, a five-membered heterocycle, offers distinct advantages when incorporated into a PROTAC linker:

- **Structural Rigidity:** The planar isoxazole ring introduces conformational constraint, reducing the entropic penalty of ternary complex formation and helping to define a precise spatial orientation between the POI and E3 ligase.[11]
- **Modulable Chemical Properties:** The isoxazole core is a versatile scaffold. Its substituents can be modified to fine-tune solubility, cell permeability, and metabolic stability.[11][12][13]
- **Potential for Bioactivity:** Isoxazole itself is a common pharmacophore found in numerous approved drugs, suggesting good drug-like properties.[12][14] In some cases, the linker itself can form productive interactions, such as hydrogen bonds, with the target proteins.[11][14]
- **Dual-Function Potential:** Recent research has explored isoxazoles as "native" photo-cross-linkers.[15][16] This opens the possibility of designing PROTACs that can be used in photoaffinity labeling experiments to definitively identify protein interactions within a native cellular context.[15][16]

This guide will walk you through the process of harnessing these advantages to develop novel and effective Isox-based PROTACs.

## Design and Synthesis Strategy

The development of a successful PROTAC is an iterative process of rational design and empirical optimization.

## Component Selection

- Protein of Interest (POI) Ligand ("Warhead"):
  - Start with a known binder to your POI.
  - Key Consideration: Identify a suitable "exit vector" on the ligand. This is a point for linker attachment that projects out from the binding pocket and does not disrupt the key interactions required for high-affinity binding. Computational docking can help predict viable attachment points.[7]
- E3 Ligase Ligand:
  - The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these, such as pomalidomide (for CRBN) and VH032 (for VHL), are well-characterized.
  - The choice of E3 ligase can impact degradation efficiency and tissue-specific activity, as E3 ligase expression varies across cell types.
- The Isoxazole Linker:
  - Length and Attachment Points: The optimal linker length must be determined empirically. A library of PROTACs with varying linker lengths should be synthesized to identify the compound that best facilitates ternary complex formation.[7]
  - Synthesis: Isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition reactions. [12][13] Ultrasound-assisted synthesis can significantly improve reaction times and yields. [17] The general strategy involves synthesizing the POI ligand, E3 ligand, and the isoxazole linker separately, followed by sequential conjugation.

## Synthetic Chemistry Workflow

A common synthetic approach involves:

- Synthesizing an alkyne-functionalized warhead.
- Synthesizing an azide-functionalized E3 ligase ligand.

- Synthesizing a core isoxazole linker with appropriate functional groups for click chemistry or other conjugation methods.
- Connecting the components using robust reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

```
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, margin="0.2, 0.1"]; edge [fontname="Arial", fontsize=9];
```

} caption: "General Synthetic Workflow for Isox-PROTACs."

## Characterization and Validation Workflow

A multi-step, iterative validation process is essential to confirm the mechanism of action and optimize your PROTAC candidates.[1]

```
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, margin="0.25, 0.1"]; edge [fontname="Arial", fontsize=9];
```

} caption: "Iterative PROTAC Validation Workflow."

## PART 4: Detailed Experimental Protocols

### Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

Principle: This live-cell assay measures the PROTAC-induced proximity between the POI and the E3 ligase.[18][19][20] Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase donor (fused to the POI) is brought close to a HaloTag® acceptor (fused to the E3 ligase), resulting in a quantifiable signal.[20] This confirms the first mechanistic step of PROTAC action.[6]

Materials:

- HEK293 cells (or other relevant cell line)

- Expression vectors: POI-NanoLuc® fusion and HaloTag®-E3 Ligase (CRBN or VHL) fusion
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)
- Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)
- White, 96-well assay plates
- Luminometer with 460 nm and >610 nm filters

#### Procedure:

- Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight (37°C, 5% CO<sub>2</sub>).
- Transfection: Co-transfect the cells with the POI-NanoLuc® and HaloTag®-E3 Ligase plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
- Ligand Addition:
  - Prepare a 2X working solution of HaloTag® 618 Ligand in assay medium.
  - Prepare a 2X working solution of your Isox-PROTACs at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
  - Rationale: Using a dilution series allows for the determination of a dose-response curve for complex formation.
- Assay Execution:
  - To half of the wells (for mechanistic control), add MG132 to a final concentration of 10 µM and incubate for 3-4 hours. This prevents degradation of the POI-NanoLuc fusion, stabilizing the signal.[18]
  - Add the HaloTag® ligand to all wells and incubate for 1 hour.

- Add the PROTAC dilutions to the appropriate wells.
- Immediately before reading, add the Nano-Glo® Substrate.
- Data Acquisition: Read the plate on a luminometer, measuring both donor emission (460 nm) and acceptor emission (>610 nm).
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the PROTAC concentration to generate a dose-response curve.

#### Controls:

- Vehicle Control: Cells treated with DMSO only (baseline BRET).
- No PROTAC Control: Cells with ligands but no PROTAC.
- Single Plasmid Controls: Cells transfected with only one of the fusion constructs to check for background signal.

## Protocol 2: Cellular Protein Degradation Assay (Western Blot)

Principle: Western blotting is the most common and accessible method to directly visualize and quantify the reduction in POI levels following PROTAC treatment.<sup>[21][22]</sup> This protocol determines the half-maximal degradation concentration ( $DC_{50}$ ) and the maximum degradation level ( $D_{max}$ ).

#### Materials:

- Cancer cell line expressing the target protein (e.g., U-87 MG)<sup>[23]</sup>
- Complete cell culture medium
- Isox-PROTACs, POI inhibitor, and E3 ligand (as controls)
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
- Primary antibodies: anti-POI, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate
- Imaging system (e.g., ChemiDoc)

#### Procedure:

- Cell Plating and Treatment:
  - Seed cells in 6-well plates and allow them to adhere overnight.
  - Treat cells with a serial dilution of your Isox-PROTAC (e.g., 1 nM to 10  $\mu$ M) for a set time period (e.g., 4, 8, 16, or 24 hours).[21][23]
  - Rationale: Testing multiple time points and concentrations is crucial. Short time points reduce the risk of false positives from downstream transcriptional effects, while longer time points can detect slower degradation.[21][22]
- Control Wells:
  - Vehicle Control: Treat with DMSO.
  - Proteasome Inhibition: Pre-treat cells with MG132 (10  $\mu$ M) for 2 hours, then co-treat with the PROTAC. If degradation is proteasome-dependent, MG132 should rescue protein levels.[24]
  - Component Controls: Treat cells with the POI ligand alone and the E3 ligand alone at a high concentration to ensure they do not cause degradation independently.
- Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS, then lyse with RIPA buffer.
- Scrape cells, collect lysate, and centrifuge to pellet debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize protein amounts for all samples and prepare them with Laemmli buffer.
  - Run SDS-PAGE, transfer to a membrane, and block with 5% non-fat milk or BSA.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash, apply ECL substrate, and image the blot.
- Data Analysis:
  - Perform densitometry analysis using software like ImageJ.[\[25\]](#)
  - Normalize the POI band intensity to the loading control (e.g., GAPDH).
  - Calculate the percentage of remaining protein relative to the vehicle control.
  - Plot the percentage of degradation versus log[PROTAC concentration] and fit a four-parameter dose-response curve in software like GraphPad Prism to determine DC<sub>50</sub> and D<sub>max</sub> values.[\[23\]](#)[\[25\]](#)

## Data Presentation:

| Compound          | DC <sub>50</sub> (nM) | D <sub>max</sub> (%) | Timepoint (h) |
|-------------------|-----------------------|----------------------|---------------|
| Isox-PROTAC-1     | 15                    | 92                   | 24            |
| Isox-PROTAC-2     | 85                    | 75                   | 24            |
| Control (Warhead) | >10,000               | <10                  | 24            |

## Protocol 3: High-Throughput Kinetic Degradation Assay (HiBiT Lytic Assay)

Principle: For higher throughput screening, the HiBiT system offers a sensitive, quantitative alternative to Western blotting.[21][26] This method uses CRISPR/Cas9 to insert a small 11-amino-acid HiBiT tag into the endogenous locus of the POI.[27][28] In a lytic assay format, a detection reagent containing the LgBiT protein is added. HiBiT and LgBiT combine to form a functional NanoLuc® luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged POI remaining.[29]

### Materials:

- CRISPR-edited cell line endogenously expressing POI-HiBiT
- White, 96-well or 384-well assay plates
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

### Procedure:

- Cell Seeding: Plate the POI-HiBiT cells in assay plates and allow them to attach overnight.
- Compound Treatment: Add serial dilutions of Isox-PROTACs to the wells. Include vehicle and control compounds.
- Incubation: Incubate the plate for the desired time course (e.g., measure at 2, 4, 8, 16, 24 hours). For kinetic reads, a live-cell substrate can be used.[30]
- Lysis and Detection:
  - Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
  - Add the detection reagent to each well according to the manufacturer's protocol.

- Place on an orbital shaker for 5-10 minutes to ensure complete lysis and signal development.
- Measurement: Measure luminescence on a plate-reading luminometer.
- Data Analysis:
  - Normalize the luminescence values to the vehicle control wells to calculate the percentage of remaining protein.
  - Plot the data and calculate  $DC_{50}$  and  $D_{max}$  values as described in the Western blot protocol.
  - Multiplexing: After the luminescence read, a cell viability reagent (e.g., CellTiter-Glo® 2.0) can be added to the same wells to assess compound cytotoxicity.[30]

## In Vivo Evaluation

Once a lead candidate is identified with potent and selective cellular activity, the focus shifts to in vivo validation.

Key Steps:

- Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.[31] This involves administering the PROTAC to animal models (e.g., mice) and measuring its concentration in plasma and tissues over time.[32][33] Poor PK properties, such as rapid clearance, are a common challenge for PROTACs.[34]
- Pharmacodynamics (PD): In a tumor-bearing animal model (e.g., patient-derived xenograft, PDX), administer the PROTAC and measure the degradation of the target protein in the tumor tissue at various time points via Western blot or targeted mass spectrometry.[31]
- Efficacy Studies: Treat tumor-bearing mice over an extended period (e.g., 20 days) and monitor tumor volume, body weight, and overall animal health to assess anti-tumor efficacy and toxicity.[31][32]

## Conclusion and Future Directions

The development of Isoxazole-based PROTACs represents a sophisticated approach in medicinal chemistry, leveraging the unique structural and chemical properties of the isoxazole heterocycle to create highly effective protein degraders. The rigid nature of the isoxazole linker can pre-organize the PROTAC for optimal ternary complex formation, a critical step for efficient ubiquitination and degradation.[11][35] The workflow and protocols detailed herein provide a robust, self-validating system for the design, synthesis, and comprehensive evaluation of these next-generation therapeutics. By systematically assessing ternary complex formation, ubiquitination, degradation potency, and in vivo efficacy, researchers can accelerate the discovery of novel PROTACs with significant therapeutic potential.

## References

- Title: Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Source: Semantic Scholar URL:[[Link](#)]
- Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: PROTACs (Proteolysis Targeting Chimera) Source: YouTube URL:[[Link](#)]
- Title: Use of triazoles to exploit intermolecular interactions. Source: ResearchGate URL: [[Link](#)]
- Title: Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics Source: PubMed URL:[[Link](#)]
- Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo Source: National Institutes of Health (NIH) URL:[[Link](#)]
- Title: Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination Source: BMG Labtech URL:[[Link](#)]
- Title: Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity Source: PubMed Central

(PMC) URL:[[Link](#)]

- Title: Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL:[[Link](#)]
- Title: Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target Source: Drug Design, Development and Therapy URL:[[Link](#)]
- Title: Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: Assays for Targeted Protein Degradation Source: Bio-Techne URL:[[Link](#)]
- Title: Assays and technologies for developing proteolysis targeting chimera degraders Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: Signal Transduction and Targeted Therapy URL:[[Link](#)]
- Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy Source: National Institutes of Health (NIH) URL:[[Link](#)]
- Title: An overview of PROTACs: a promising drug discovery paradigm Source: PubMed Central (PMC) URL:[[Link](#)]
- Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL:[[Link](#)]
- Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: eScholarship.org URL:[[Link](#)]
- Title: Targeted Protein Degradation | MOA Animation Source: YouTube URL:[[Link](#)]

- Title: Toxicity and pharmacokinetic assay of PROTAC in mice. Source: ResearchGate URL: [\[Link\]](#)
- Title: Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization Source: bioRxiv URL:[\[Link\]](#)
- Title: NanoBRET assays for PROTAC evaluation in the cellular context Source: Selvita URL: [\[Link\]](#)
- Title: PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains Source: BPS Bioscience URL:[\[Link\]](#)
- Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: ResearchGate URL:[\[Link\]](#)
- Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines Source: JoVE URL:[\[Link\]](#)
- Title: PROTAC Molecules Activity and Efficacy Evaluate Service Source: Mtoz Biolabs URL: [\[Link\]](#)
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[\[Link\]](#)
- Title: NanoBRET Ternary Complex Formation Assays Source: ICE Bioscience URL:[\[Link\]](#)
- Title: Tackling the DMPK challenges of developing PROTAC drugs Source: Drug Discovery and Development URL:[\[Link\]](#)
- Title: Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing Source: National Institutes of Health (NIH) URL:[\[Link\]](#)

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. ptc.bocsci.com [ptc.bocsci.com]
- 6. Protein Degradation and PROTACs [promega.kr]
- 7. explorationpub.com [explorationpub.com]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. dovepress.com [dovepress.com]
- 24. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 28. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. promega.com [promega.com]
- 31. ptc.bocsci.com [ptc.bocsci.com]
- 32. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 35. Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Development of Isoxazole-Based PROTACs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608944#developing-isox-dual-based-protacs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)